molecular formula C13H15NO4 B14892622 Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate

Cat. No.: B14892622
M. Wt: 249.26 g/mol
InChI Key: MTIDMCCESZCGFW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a benzoate group attached to a methyl ester, with a cyclopropylamino and oxoethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrobenzoates or halogenated benzoates.

Scientific Research Applications

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropylamino group adds a level of steric hindrance and electronic effects that can influence its interactions with biological targets .

Biological Activity

Methyl 4-(2-(cyclopropylamino)-2-oxoethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a cyclopropylamino group through an oxoethoxy bridge. Its molecular formula is C15_{15}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 273.3 g/mol. The structural complexity suggests potential interactions with biological targets, influencing its pharmacological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

2. Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. In cellular assays, it has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)12Caspase activation

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent .

Cytotoxicity Assay

In a recent cytotoxicity assay conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 4-[2-(cyclopropylamino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C13H15NO4/c1-17-13(16)9-2-6-11(7-3-9)18-8-12(15)14-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,15)

InChI Key

MTIDMCCESZCGFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CC2

Origin of Product

United States

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